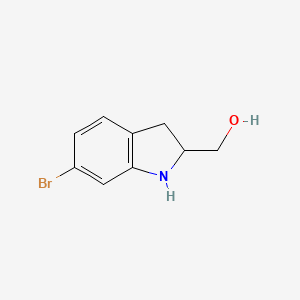

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

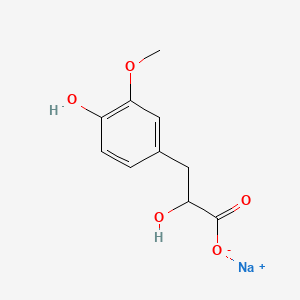

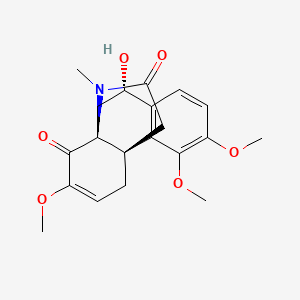

“(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H10BrNO . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .

Molecular Structure Analysis

The molecular structure of “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” can be analyzed using techniques such as X-ray diffraction . Indole derivatives often have complex structures, with multiple sites occupied by various atoms .Chemical Reactions Analysis

Indole derivatives, including “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol”, can undergo various chemical reactions . For example, they can react with other compounds to form new structures with different properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” can be determined using various analytical techniques . These properties can include factors such as molecular weight, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

This compound is utilized in the synthesis of indole derivatives, which are prevalent in many alkaloids and have significant biological activity. These derivatives are often used in the development of drugs for treating various disorders.

Methods of Application

The compound is used as a precursor in synthetic pathways to create indole derivatives. Techniques such as condensation reactions, catalysis, and green synthetic methods are employed to achieve the desired chemical structures.

Results and Outcomes

The synthesized indole derivatives exhibit a range of biological activities, including anticancer properties. The effectiveness of these compounds is typically measured using assays like the MTT assay to determine IC50 values against various cancer cell lines .

Application in Cancer Research

Scientific Field

Oncology

Summary of Application

Indole derivatives synthesized from this compound have shown promise as novel anti-cancer agents. They are designed to target specific pathways in cancer cells, thereby inhibiting their growth and proliferation.

Methods of Application

The compound is modified to produce derivatives that are tested for antiproliferative activity using in vitro assays. Molecular docking and simulations are also conducted to understand the interaction with cancer cell receptors.

Results and Outcomes

The derivatives demonstrate moderate to excellent antiproliferative activity, with some compounds showing IC50 values in the low micromolar range, indicating high potency against cancer cell lines such as Hela, A549, HepG2, and MCF-7 .

Application in Drug Design

Scientific Field

Pharmaceutical Sciences

Summary of Application

The compound serves as a building block in the design of drugs with improved selectivity and efficacy. It is particularly useful in creating molecules that can selectively target cancer cells over non-cancerous cells.

Methods of Application

Advanced synthetic chemistry techniques are used to create novel molecules. These molecules are then subjected to rigorous testing, including computational modeling and biological assays, to refine their structures.

Results and Outcomes

Some designed molecules have shown the ability to kill cancer cells up to 20 times more effectively than non-cancer cells, suggesting a high therapeutic potential with reduced side effects .

Application in Anticancer and Antioxidant Research

Scientific Field

Biochemistry

Summary of Application

Derivatives of this compound are investigated for their anticancer and antioxidant activities. These activities are crucial for developing treatments that can protect cells from oxidative stress while targeting cancer cells.

Methods of Application

A series of derivatives are synthesized and then evaluated for their biological activities. Assays to measure anticancer and antioxidant effects are used to assess the efficacy of these compounds.

Results and Outcomes

The synthesized indazole derivatives exhibit varying degrees of anticancer and antiangiogenic activities, alongside antioxidant properties, which are promising for therapeutic applications .

Application in Biological Activity Studies

Scientific Field

Biology

Summary of Application

The indole nucleus found in derivatives of this compound is associated with a wide range of biological activities. These activities make the derivatives valuable for clinical and therapeutic applications.

Methods of Application

The compound is incorporated into various bioactive molecules, which are then tested for their affinity to multiple receptors. This helps in the development of new derivatives with desired biological properties.

Results and Outcomes

The derivatives containing the indole nucleus have shown high affinity to multiple receptors, indicating their potential as drug candidates for various treatments .

Application in Heterocyclic Chemistry Research

Scientific Field

Chemistry

Summary of Application

This compound is integral to the study of heterocyclic chemistry, particularly in the synthesis of indoles, which are significant in natural products and drugs.

Methods of Application

Research in this field involves exploring novel methods of synthesizing indole derivatives, including environmentally friendly approaches and new catalytic systems.

Results and Outcomes

The exploration of new synthetic methods has led to the creation of indole derivatives with various biologically important properties, contributing to advancements in the field of heterocyclic chemistry .

These applications highlight the versatility and importance of “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” in scientific research, particularly in the development of new therapeutic agents and the understanding of biological mechanisms. The detailed descriptions and results provide a comprehensive view of the compound’s potential across different scientific fields.

Application in Antitumor Drug Synthesis

Summary of Application

This compound is used to design and synthesize novel antitumor agents, particularly 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles, which have shown high anti-tumor activity.

Methods of Application

The synthesis involves introducing alkyl or aralkyl and a sulfonyl group to the compound, which are considered pharmacophores of some antitumor drugs. The antiproliferative activity is evaluated using the MTT assay.

Results and Outcomes

The target compounds displayed moderate to excellent antiproliferative activity, with IC50 values ranging between 0 μM and 100 μM against cancer cells. The introduction of sulfonyl increased the antiproliferative activity .

Application in Imidazole Derivative Synthesis

Scientific Field

Organic Chemistry

Summary of Application

The compound serves as a precursor for the synthesis of imidazole-containing compounds, which have a broad range of biological activities.

Methods of Application

Synthetic routes are developed to incorporate the indole moiety into imidazole derivatives, leveraging its biological significance.

Results and Outcomes

The derivatives exhibit various biological activities, including antibacterial, antitumor, and antiviral properties, making them valuable for pharmaceutical applications .

Application in Supramolecular Chemistry

Scientific Field

Supramolecular Chemistry

Summary of Application

The compound is utilized in the creation of paddlewheel-type dinuclear complexes, which are important for the development of coordination polymers and metal-organic frameworks (MOFs).

Methods of Application

The compound’s derivatives are used as bridging ligands in the construction of these complexes, which have unique electronic features and functionalities.

Results and Outcomes

The resulting complexes have been developed extensively due to their interesting molecular structures and potential as building blocks for larger supramolecular assemblies .

Application in Antiviral Research

Scientific Field

Virology

Summary of Application

Derivatives of this compound have been prepared and reported as antiviral agents, highlighting the versatility of the indole nucleus in therapeutic applications.

Methods of Application

The compound is chemically modified to produce derivatives with potential antiviral properties, which are then tested against various viral strains.

Results and Outcomes

The synthesized derivatives have shown promising results as antiviral agents, contributing to the development of new treatments for viral infections .

These additional applications further demonstrate the compound’s significant role in various scientific fields, contributing to advancements in drug design, organic synthesis, supramolecular chemistry, and virology. The detailed descriptions and results provide insight into the ongoing research and potential future developments involving “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol”.

Application in Anti-Corrosion Research

Scientific Field

Materials Science

Summary of Application

This compound has been evaluated for its potential as an anti-corrosion agent, particularly in protecting metals from corrosive environments.

Methods of Application

The compound is tested on metals like mild steel in acidic conditions. Techniques such as gravimetric analysis, Tafel polarization, and electrochemical impedance spectroscopy (EIS) are used to assess its effectiveness.

Results and Outcomes

The presence of the compound significantly reduced corrosion rates, with the highest efficacy observed at a concentration of 2 × 10^-3 M, achieving up to 81.89% corrosion inhibition .

Application in Anti-Inflammatory Drug Development

Scientific Field

Pharmacology

Summary of Application

Derivatives of this compound are used in the development of p38alpha inhibitors, which are potential anti-inflammatory drugs.

Methods of Application

The compound serves as an intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory conditions.

Results and Outcomes

The derivatives have shown promise in preclinical models as potent anti-inflammatory agents, indicating their potential for further drug development .

Application in Antimicrobial and Antioxidant Studies

Scientific Field

Microbiology and Biochemistry

Summary of Application

The compound’s derivatives have been found to possess antimicrobial and antioxidant properties, making them candidates for therapeutic applications.

Methods of Application

The antimicrobial activity is assessed using the disc diffusion method against various pathogens, while the antioxidant potential is quantified using the DPPH free radical scavenging assay.

Results and Outcomes

The compound demonstrated superior antimicrobial efficacy compared to standard drugs like Gentamicin and showed significant antioxidant activity with an IC50 value of 113.964 ± 0.076 µg/ml .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-2,4,8,11-12H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOIFXMCSOITKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)